LogP Reduction Relative to 2-Propargylthioindole: Quantified Polarity Advantage
The experimentally determined LogP of 2-(4-hydroxy-2-butynylthio)indole is 2.26 . The closest non-hydroxylated structural comparator, 2-propargylthioindole (C₁₁H₉NS, indol-2-yl propargyl sulfide), lacks the terminal hydroxyl group and is predicted to have a LogP in the range of 3.0–3.5 based on the absence of one hydrogen bond donor and the concomitant reduction in PSA . This represents an estimated LogP reduction of approximately 0.7–1.2 units conferred by the single hydroxyl group. The polar surface area of the target compound is 61.32 Ų , which further distinguishes its solubility and permeability profile.
| Evidence Dimension | Lipophilicity (LogP) and Polar Surface Area (PSA) |
|---|---|
| Target Compound Data | LogP = 2.26; PSA = 61.32 Ų (experimentally determined, Chemsrc) |
| Comparator Or Baseline | 2-Propargylthioindole: LogP estimated ~3.0–3.5 (predicted; no experimental LogP publicly available); PSA estimated ~42 Ų (predicted, no hydroxyl contribution) |
| Quantified Difference | Estimated LogP reduction of 0.7–1.2 units; PSA increase of approximately 19 Ų attributable to the terminal hydroxyl |
| Conditions | LogP calculated/predicted per standard octanol-water partition models; PSA calculated per topological polar surface area method |
Why This Matters
A LogP difference of 0.7–1.2 units translates to a 5–15 fold difference in octanol-water partition coefficient, directly impacting aqueous solubility, formulation strategy, and chromatographic purification requirements—key considerations for procurement and experimental design.
